REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:10])=[C:6](N)[C:7]=1[Cl:8].C(N=C=S)(C)C.CC1C=CC(S([O-])(=O)=O)=CC=1.C[N+]1(CC[N:37]=[C:38]=[N:39][CH:40]2[CH2:45]CCC[CH2:41]2)CCOCC1>N1C=CC=CC=1>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]2[NH:10][C:38]([NH:39][CH:40]([CH3:45])[CH3:41])=[N:37][C:4]=2[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1Cl)N)N
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N=C=S
|
Name
|
|
Quantity
|
622 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(NC(=N2)NC(C)C)C=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 184 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |